molecular formula C14H18N4O3S B2617073 1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097888-24-7

1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2617073
CAS No.: 2097888-24-7
M. Wt: 322.38
InChI Key: AEWJIPFVBDOLED-UHFFFAOYSA-N
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Description

1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS: 2097888-24-7) is a heterocyclic compound with a molecular formula of C₁₄H₁₈N₄O₃S and a molecular weight of 322.38 g/mol . Its structure features a pyrrolidine-2,5-dione core linked to an azetidine ring via a methyl group. The compound’s SMILES notation (CCCc1nnsc1C(=O)N1CC(C1)CN1C(=O)CCC1=O) highlights its complex connectivity .

Currently, it is cataloged under BK82408 for research purposes, priced at $8/1g, with availability in multiple quantities .

Properties

IUPAC Name

1-[[1-(4-propylthiadiazole-5-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-2-3-10-13(22-16-15-10)14(21)17-6-9(7-17)8-18-11(19)4-5-12(18)20/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWJIPFVBDOLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a compound that has garnered interest due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure

The compound consists of a pyrrolidine core linked to an azetidine moiety that incorporates a thiadiazole functional group. The presence of these structural features is believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Thiadiazole Derivative IMCF-7 (Breast Cancer)0.28G2/M phase arrest
Thiadiazole Derivative IIHepG2 (Liver Cancer)9.6Down-regulation of MMP2 and VEGFA
Thiadiazole Derivative IIIHL-60 (Leukemia)10.10Induction of apoptosis

These findings suggest that the incorporation of thiadiazole into the molecular structure enhances cytotoxicity against cancer cells through various mechanisms including cell cycle arrest and apoptosis induction .

The biological activity of the compound can be attributed to its ability to inhibit specific protein targets involved in cancer progression. For example, 1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione may act as a kinase inhibitor, disrupting signaling pathways that promote tumor growth. The structural modifications in the thiadiazole ring are crucial for optimizing its interaction with target proteins.

Case Studies

A notable study investigated the effects of various thiadiazole derivatives on cancer cell viability. The research demonstrated that substituents on the thiadiazole ring significantly influenced the anticancer activity:

  • Study on MCF-7 Cells : The introduction of a benzyl moiety in place of a phenyl group resulted in enhanced cytotoxicity (IC50 = 2.32 µg/mL), indicating a structure-activity relationship where lipophilicity plays a critical role in biological efficacy .
  • Mechanistic Insights : The study also reported that certain derivatives could down-regulate key proteins involved in metastasis and angiogenesis, such as MMP2 and VEGFA, further supporting their potential as therapeutic agents against cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione

This compound shares the pyrrolidine-2,5-dione backbone but diverges in functionalization. Instead of the thiadiazole-azetidine group, it features an 11-sulfanylundecanoyloxy chain, enabling thiol-mediated conjugation (e.g., with polyethyleneimine (PEI) for polymer synthesis) .

  • The long aliphatic chain facilitates solubility in tetrahydrofuran (THF) and covalent bonding with amines or polymers .

Fipronil and Ethiprole (Pesticide Analogues)

The 4-propyl-1,2,3-thiadiazole group in the target compound resembles the trifluoromethylpyrazole core in fipronil (CAS: 120068-37-3) and ethiprole (CAS: 181587-01-9), both insecticides targeting GABA receptors .

  • Key Similarities: Presence of sulfur-containing heterocycles (thiadiazole vs. sulfinylpyrazole). Potential for disrupting insect nervous systems.
  • Key Differences :
    • Fipronil and ethiprole include chlorine and trifluoromethyl groups, enhancing their lipophilicity and persistence in biological systems .

Pyrazon (5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone)

Its pyridazinone core contrasts with the pyrrolidine-2,5-dione system, underscoring the target’s uniqueness .

Comparative Data Table

Compound CAS Number Molecular Formula Key Functional Groups Applications Source
1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione 2097888-24-7 C₁₄H₁₈N₄O₃S Thiadiazole, Azetidine, Pyrrolidine-2,5-dione Research chemical (hypothesized pesticidal use)
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Not provided C₁₅H₂₃NO₃S Pyrrolidine-2,5-dione, Thiol-terminated chain Polymer synthesis
Fipronil 120068-37-3 C₁₂H₄Cl₂F₆N₄OS Trifluoromethylpyrazole, Sulfoxide Insecticide (GABA receptor antagonist)

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